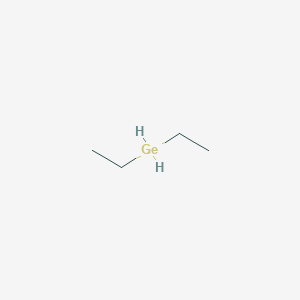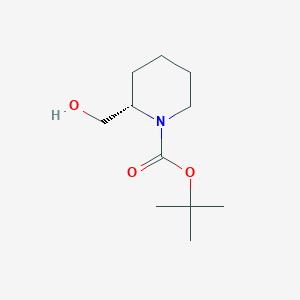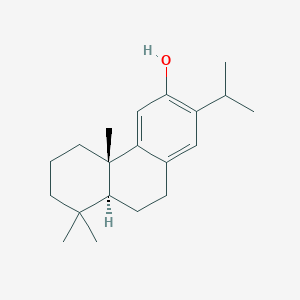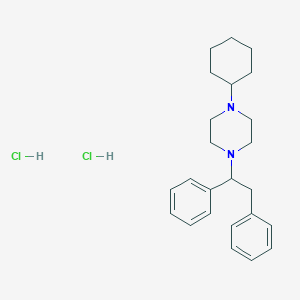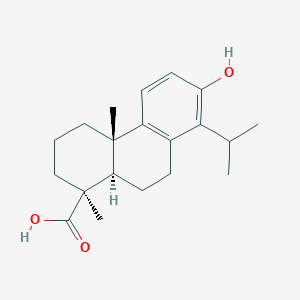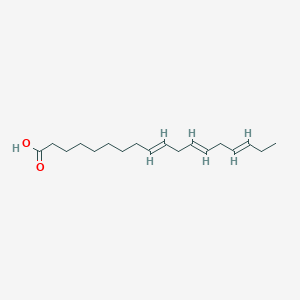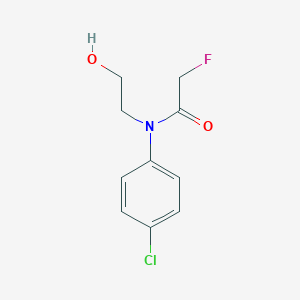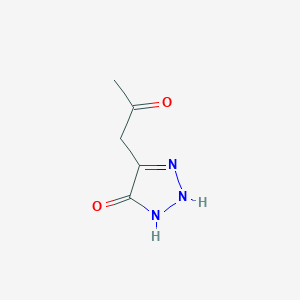
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one, also known as OPAT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolones and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase. These enzymes are involved in the synthesis of DNA and RNA, and their inhibition can lead to cell death.
Biochemical and Physiological Effects
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one in lab experiments is its versatility. It can be used as a building block in the synthesis of other compounds or as a ligand in metal catalysis. 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one is also relatively easy to synthesize using the Huisgen 1,3-dipolar cycloaddition reaction.
However, one of the limitations of using 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and its use should be carefully monitored.
Direcciones Futuras
There are several future directions for the study of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one. One direction is the development of new synthetic methods for 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one that are more efficient and environmentally friendly. Another direction is the study of the mechanism of action of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one and its potential use in drug discovery. Additionally, the use of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one as a fluorescent probe for biological imaging is an area of active research.
Métodos De Síntesis
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one can be synthesized using several methods. One of the most commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction. In this method, an alkyne and an azide react with each other in the presence of a copper catalyst to form a triazole ring. The resulting compound is then oxidized to form 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one.
Aplicaciones Científicas De Investigación
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one has various applications in scientific research. It has been used as a ligand in metal catalysis, a building block in the synthesis of other compounds, and as a fluorescent probe for biological imaging. 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one has also been studied for its potential use in drug discovery due to its ability to inhibit certain enzymes.
Propiedades
Número CAS |
127846-79-1 |
|---|---|
Nombre del producto |
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one |
Fórmula molecular |
C5H7N3O2 |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
4-(2-oxopropyl)-1,2-dihydrotriazol-5-one |
InChI |
InChI=1S/C5H7N3O2/c1-3(9)2-4-5(10)7-8-6-4/h2H2,1H3,(H2,6,7,8,10) |
Clave InChI |
ZFQDYRXDJQGRRW-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=NNNC1=O |
SMILES canónico |
CC(=O)CC1=NNNC1=O |
Sinónimos |
4H-1,2,3-Triazol-4-one, 2,3-dihydro-5-(2-oxopropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)

